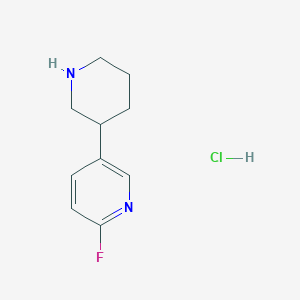

![molecular formula C14H7ClFN3S3 B2923957 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine CAS No. 862974-65-0](/img/structure/B2923957.png)

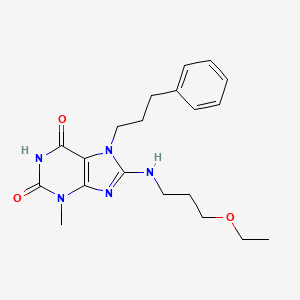

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

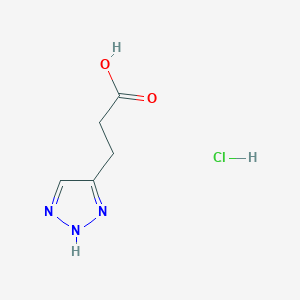

The compound “(5-Chlorothiophen-2-yl)methanamine hydrochloride” has a CAS Number of 548772-41-4 and a molecular weight of 184.09 . Another related compound, “(5-Chlorothiophen-2-yl)methanamine”, has a CAS Number of 214759-22-5 and a molecular weight of 147.63 .

Molecular Structure Analysis

The InChI Code for “(5-Chlorothiophen-2-yl)methanamine hydrochloride” is 1S/C5H6ClNS.ClH/c6-5-2-1-4 (3-7)8-5;/h1-2H,3,7H2;1H . For “(5-Chlorothiophen-2-yl)methanamine”, the InChI Code is 1S/C5H6ClNS/c6-5-2-1-4 (3-7)8-5/h1-2H,3,7H2 .

Chemical Reactions Analysis

There’s a study on the synthesis of some Schiff bases and their potential as antimicrobial agents . The compounds were synthesized by condensing heterocyclic/aromatic aldehydes with heterocyclic/aromatic amines.

Physical And Chemical Properties Analysis

“(5-Chlorothiophen-2-yl)methanamine hydrochloride” is a solid and should be stored in a dark place, in an inert atmosphere, at 2-8C . On the other hand, “(5-Chlorothiophen-2-yl)methanamine” is a liquid and should be stored in a dark place, in an inert atmosphere, under -20C .

Applications De Recherche Scientifique

Antitumor Properties

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine has been identified for its potential antitumor properties. For instance, Bradshaw et al. (2002) investigated the amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, which showed potent antitumor activity in vitro and in vivo (Bradshaw et al., 2002). Furthermore, Bolakatti et al. (2014) reported the synthesis and antitumor activity of a novel class of anticancer agents, including 2-(4-aminophenyl)-6-fluoro-N-(substituted phenyl) benzo(d)thiazol-7-amine derivatives (Bolakatti et al., 2014).

Application in Security Inks

In addition to its medical applications, this compound also has uses in materials science. Lu and Xia (2016) described the multi-stimuli response of a novel half-cut cruciform molecule related to this compound, showcasing its potential application as a security ink (Lu & Xia, 2016).

Pharmaceutical Properties

The pharmaceutical properties of similar benzothiazole derivatives have also been explored. Hutchinson et al. (2002) synthesized a series of water-soluble L-lysyl- and L-alanyl-amide prodrugs of the lipophilic antitumor 2-(4-aminophenyl)benzothiazoles, addressing formulation and bioavailability issues (Hutchinson et al., 2002).

Anti-Microbial and Anti-Fungal Activities

Naganagowda and Petsom (2012) studied the synthesis and antimicrobial studies on some new 3-chloro-1-benzothiophene-2-carbonylchloride derivatives, indicating potential antimicrobial applications (Naganagowda & Petsom, 2012). Additionally, Pejchal et al. (2015) synthesized novel 6-fluorobenzo[d]thiazole amides and evaluated their antimicrobial and antifungal activity, showing promising results (Pejchal et al., 2015).

Optical and Electronic Applications

Furthermore, Liu et al. (2016) developed a star-shaped single-polymer system with simultaneous RGB emission, including benzothiadiazole as a green emissive dopant, demonstrating the potential of such compounds in optical and electronic applications (Liu et al., 2016).

Safety and Hazards

For “(5-Chlorothiophen-2-yl)methanamine hydrochloride”, the safety information includes hazard statements H302;H315;H319;H332;H335 and precautionary statements P280;P305+P351+P338 . For “(5-Chlorothiophen-2-yl)methanamine”, the hazard statements are H302;H315;H319;H335 and the precautionary statements are P261;P305+P351+P338 .

Mécanisme D'action

Target of Action

The primary targets of this compound are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response. The compound has been shown to be a potent inhibitor of COX-2 .

Mode of Action

The compound interacts with its targets (COX-1, COX-2, and 5-LOX enzymes) by inhibiting their activity . This inhibition results in a decrease in the production of pro-inflammatory mediators, leading to an anti-inflammatory effect .

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation. By inhibiting the COX-1, COX-2, and 5-LOX enzymes, it disrupts the synthesis of pro-inflammatory mediators . This leads to a reduction in inflammation and associated symptoms.

Pharmacokinetics

The compound’s effectiveness in in vivo studies suggests it has suitable bioavailability .

Result of Action

The result of the compound’s action is a significant reduction in inflammation. In in vivo studies, the compound has shown potent analgesic and anti-inflammatory effects .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, storage conditions can affect the compound’s stability . .

Propriétés

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClFN3S3/c15-11-5-4-9(21-11)8-6-20-13(17-8)19-14-18-12-7(16)2-1-3-10(12)22-14/h1-6H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHKACHHQPQUDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC3=NC(=CS3)C4=CC=C(S4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClFN3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

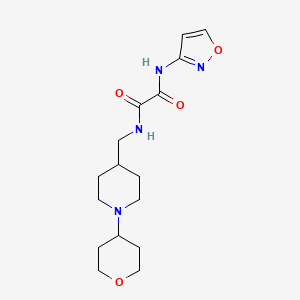

![N-(cyanomethyl)-2-{[(furan-2-yl)methyl][(5-methyl-1-benzofuran-2-yl)methyl]amino}acetamide](/img/structure/B2923879.png)

![7-((2E)but-2-enyl)-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-5,7,9-trih ydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2923880.png)

![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2923888.png)

![N-(3-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2923891.png)

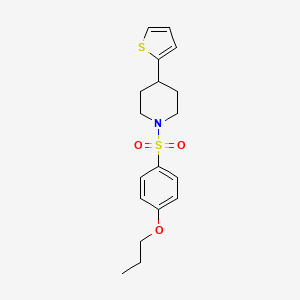

![4-ethoxy-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2923892.png)

![N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2923894.png)

![6-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2923896.png)